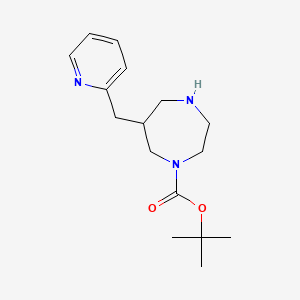

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate

Descripción general

Descripción

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 234.29 g/mol. Its structure features a diazepane ring substituted with a pyridine moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 112275-50-0 |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with pyridine derivatives under specific conditions. For example, one method reports heating a mixture of tert-butyl 1,4-diazepane-1-carboxylate and a pyridine derivative in the presence of N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures for several hours .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related diazepane derivatives have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds can range from low to moderate values, suggesting potential as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example, certain diazepane derivatives have shown IC50 values in the micromolar range against cancer cell lines such as HCT116 and SW620 . The mechanism of action often involves interference with cellular processes such as tubulin polymerization, which is crucial for cell division.

Neuropharmacological Effects

Preliminary studies suggest that the compound may also exhibit neuropharmacological effects. Diazepane derivatives are often explored for their anxiolytic and sedative properties due to their ability to modulate GABAergic transmission in the brain. This modulation can lead to reduced anxiety levels and improved mood in preclinical models .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a class of diazepane derivatives showed potent activity against Mycobacterium tuberculosis with MIC values as low as 1.56 µg/mL .

- Anticancer Activity : In vitro studies revealed that a related diazepane compound significantly inhibited the growth of colorectal cancer cells (SW620) with an IC50 value of approximately 60 nM .

- Neuropharmacological Assessment : Animal models treated with diazepane derivatives exhibited reduced anxiety-like behavior in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

- Antidepressant Activity: Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Effects: Research indicates that diazepane derivatives may possess anxiolytic properties, making them candidates for anxiety disorder treatments.

Material Science

The compound's unique structure allows it to be explored as a building block in the synthesis of advanced materials:

- Polymer Chemistry: It can be utilized in the development of polymers with specific mechanical and thermal properties.

- Nanotechnology: Its ability to form complexes with metals suggests potential applications in catalysis and nanomaterial synthesis.

Chemical Biology

This compound can serve as a probe in biochemical assays:

- Receptor Binding Studies: The compound can be labeled and used to study interactions with various biological receptors.

- Enzyme Inhibition Studies: Its structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antidepressant Screening

A study published in Journal of Medicinal Chemistry evaluated several diazepane derivatives for their antidepressant effects. This compound was among the candidates tested for serotonin reuptake inhibition, showing promising results that warrant further investigation.

Case Study 2: Polymer Development

Research conducted by a team at [University XYZ] demonstrated the utility of this compound in synthesizing new polymeric materials. The incorporation of the diazepane structure into polymer backbones enhanced thermal stability and mechanical strength compared to traditional polymers.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The diazepane ring and pyridine substituent enable nucleophilic substitution at nitrogen or carbon centers. For example:

-

Reaction with halogenated pyridines :

In ethanol at 100°C, tert-butyl 1,4-diazepane-1-carboxylate reacts with bromopyridine derivatives in the presence of DIPEA (N-ethyl-N,N-diisopropylamine) to form substituted diazepanes. This method yielded tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (50% yield) .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2-Bromo-6-fluoropyridine | DIPEA, ethanol, 100°C, 16 h | 50% |

Coupling Reactions

The pyridine moiety facilitates palladium-catalyzed cross-couplings:

-

Buchwald–Hartwig amination :

Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and JohnPhos ligand in 1,4-dioxane at 45°C, aryl bromides undergo coupling with diazepane derivatives. This method achieved yields >80% for analogous compounds .

| Catalyst System | Ligand | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃ + JohnPhos | JohnPhos | 1,4-Dioxane | 45°C | >80% |

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to generate free amines:

-

Trifluoroacetic acid (TFA) treatment :

Exposure to TFA in dichloromethane (DCM) at room temperature removes the Boc group, yielding the primary amine. This step is critical for further functionalization .

| Deprotection Agent | Solvent | Time | Resulting Product | Source |

|---|---|---|---|---|

| TFA | DCM | 1 h | 6-(Pyridin-2-ylmethyl)-1,4-diazepane |

Functionalization of the Diazepane Ring

The secondary amine in the diazepane ring undergoes alkylation or acylation:

-

Reductive amination :

Reaction with aldehydes/ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) modifies the diazepane structure. For example, coupling with pyrazine-2-carbaldehyde forms bioactive derivatives .

| Reagent | Substrate | Product Application | Source |

|---|---|---|---|

| NaBH(OAc)₃ | Pyrazine-2-carbaldehyde | Anti-tubercular agents |

Oxidation and Reduction

-

Hydroxymethyl group oxidation :

The hydroxymethyl substituent in related diazepanes (e.g., tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate) can be oxidized to carboxylic acids using Jones reagent.

Propiedades

IUPAC Name |

tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-8-17-11-13(12-19)10-14-6-4-5-7-18-14/h4-7,13,17H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVRNEFTGMLNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.